Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl-
Overview
Description
“Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl-” is a chemical compound with the molecular formula C4H6Cl2O2 . It is also known by its synonyms SCHEMBL6721744 and AKOS006382138 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES stringC(C(CCl)C(=O)O)Cl
. This indicates that the compound contains a propanoic acid group with chlorine atoms attached to the second and third carbon atoms . Physical And Chemical Properties Analysis
The molecular weight of “Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl-” is 156.99 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 155.9744848 g/mol . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Vibrational Circular Dichroism in Chiral Herbicides
Propanoic acid derivatives, such as (+)-methyl 2-(4-chloro-2-methylphenoxy) propanoate, have been explored in the study of absolute configurations of chiral herbicides using Vibrational Circular Dichroism (VCD). This method helps in determining the stereochemistry of such compounds which is crucial in the development of effective and selective herbicidal agents (Jiangtao He, F. Wang, & P. Polavarapu, 2005).
Reverse Phase HPLC Method in Stereoisomer Separation
A Reverse Phase High-Performance Liquid Chromatography method has been developed for separating stereo isomers of propanoic acid derivatives. This is significant in pharmaceutical research where the separation of isomers can impact the efficacy and safety of drug compounds (Prakash M Davadra et al., 2011).
Antimicrobial Drug Development
Derivatives of propanoic acid, resembling 3-Quinolin-4-one propanoic acids, are being investigated for their potential in creating new antimicrobial drugs. This research is particularly vital given the global increase in microbial resistance to existing antimicrobial drugs (V. O. Zubkov et al., 2016).
Synthesis and UV Studies of Uracil Derivatives
Propanoic acid derivatives have been synthesized and studied for their interaction with DNA, which is essential in the field of medicinal chemistry for developing new therapeutic agents (Ting Yao et al., 2013).
Quality Control of Active Pharmaceutical Ingredients
Analytical methods have been developed for quality control of active pharmaceutical ingredients among derivatives of propanoic acid. Such methods are crucial for ensuring the purity and effectiveness of pharmaceutical compounds (V. O. Zubkov et al., 2016).
properties
IUPAC Name |
3-chloro-2-(chloromethyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSPBKFTRPWDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074079 | |
Record name | Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl- | |
CAS RN |
67329-11-7 | |
Record name | 3-Chloro-2-(chloromethyl)-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67329-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(chloromethyl)-2-methylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067329117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-(chloromethyl)-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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